molecular formula C17H23NO6S B3061113 Atropine O-(hydrogen sulphate) CAS No. 5226-98-2

Atropine O-(hydrogen sulphate)

Cat. No.: B3061113
CAS No.: 5226-98-2
M. Wt: 369.4 g/mol
InChI Key: GMLBHJMTVBLXLJ-UHFFFAOYSA-N
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Description

Atropine O-(hydrogen sulphate) is a derivative of atropine, a tropane alkaloid that is naturally found in plants of the nightshade family, such as Atropa belladonna (deadly nightshade). Atropine is a competitive antagonist of muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system. This compound is used in various medical applications, including the treatment of bradycardia (slow heart rate), organophosphate poisoning, and as a pre-anesthetic to reduce salivation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atropine typically involves the reaction of tropine with tropic acid. One common method is the continuous-flow synthesis, which combines individual synthesis and purification steps into one integrated system. This method features an unusual hydroxymethylation and separation of several byproducts with high structural similarity to atropine. The process involves careful pH control in three sequential liquid-liquid extractions and the use of a functionalized resin to achieve high purity .

Industrial Production Methods

Industrial production of atropine often employs a one-pot process that avoids the need to isolate intermediates. This method involves reacting acetyltropoyl chloride with tropine, followed by contact with an acid to form atropine. This process is efficient and can be used to prepare commercial-scale batches of atropine or its salts .

Chemical Reactions Analysis

Types of Reactions

Atropine O-(hydrogen sulphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Apoatropine: Formed through oxidation.

    Hydroxymethylated Atropine: Formed through hydroxymethylation.

Scientific Research Applications

Atropine O-(hydrogen sulphate) has a wide range of scientific research applications:

Mechanism of Action

Atropine O-(hydrogen sulphate) exerts its effects by competitively inhibiting muscarinic acetylcholine receptors. This inhibition blocks the action of acetylcholine, a neurotransmitter, on these receptors, thereby reducing parasympathetic nervous system activity. This leads to effects such as increased heart rate, reduced salivation, and pupil dilation .

Comparison with Similar Compounds

Similar Compounds

    Scopolamine: Another tropane alkaloid with similar anticholinergic properties.

    Hyoscyamine: The active isomer of atropine, also found in plants of the nightshade family.

    Ipratropium: A synthetic anticholinergic agent used in the treatment of chronic obstructive pulmonary disease (COPD).

Uniqueness

Atropine O-(hydrogen sulphate) is unique due to its specific binding affinity for muscarinic receptors and its wide range of medical applications. Unlike scopolamine, which is primarily used for motion sickness, atropine is more commonly used in emergency medicine and pre-anesthetic procedures .

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-sulfooxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6S/c1-18-13-7-8-14(18)10-15(9-13)24-17(19)16(11-23-25(20,21)22)12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLBHJMTVBLXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(COS(=O)(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966634
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenyl-3-(sulfooxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5226-98-2
Record name Atropine O-(hydrogen sulphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005226982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenyl-3-(sulfooxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atropine O-(hydrogen sulphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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